molecular formula C20H19NO B11835137 3-Phenyl-2-(piperidin-1-yl)-1h-inden-1-one CAS No. 1713-38-8

3-Phenyl-2-(piperidin-1-yl)-1h-inden-1-one

Cat. No.: B11835137
CAS No.: 1713-38-8
M. Wt: 289.4 g/mol
InChI Key: KEVRYYUMEJGNRZ-UHFFFAOYSA-N
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Description

3-Phenyl-2-(piperidin-1-yl)-1h-inden-1-one is a complex organic compound characterized by the presence of a phenyl group, a piperidinyl group, and an indenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2-(piperidin-1-yl)-1h-inden-1-one typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylindan-1-one with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-(piperidin-1-yl)-1h-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenyl and piperidinyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Phenyl-2-(piperidin-1-yl)-1h-inden-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-Phenyl-2-(piperidin-1-yl)-1h-inden-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-2-(piperidin-1-yl)-1h-inden-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its indenone core and the presence of both phenyl and piperidinyl groups make it a versatile compound for various applications.

Properties

CAS No.

1713-38-8

Molecular Formula

C20H19NO

Molecular Weight

289.4 g/mol

IUPAC Name

3-phenyl-2-piperidin-1-ylinden-1-one

InChI

InChI=1S/C20H19NO/c22-20-17-12-6-5-11-16(17)18(15-9-3-1-4-10-15)19(20)21-13-7-2-8-14-21/h1,3-6,9-12H,2,7-8,13-14H2

InChI Key

KEVRYYUMEJGNRZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

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